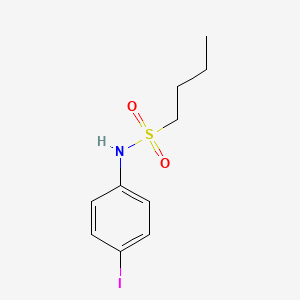
N-(4-iodophenyl)butane-1-sulfonamide
概要
説明
N-(4-iodophenyl)butane-1-sulfonamide: is an organic compound with the molecular formula C10H14INO2S It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butane-1-sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)butane-1-sulfonamide typically involves the iodination of a phenyl ring followed by the introduction of a butane-1-sulfonamide group. One common method involves the reaction of 4-iodoaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-(4-iodophenyl)butane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonamide derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles and electrophiles, resulting in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used reagents for substitution reactions involving the iodine atom.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.
Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the sulfonamide group to the corresponding amine.
Major Products Formed:
Substitution Products: Various substituted phenyl derivatives depending on the reagents used.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Amines or other reduced sulfonamide derivatives.
科学的研究の応用
Chemistry: N-(4-iodophenyl)butane-1-sulfonamide is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its sulfonamide group is known for its bioactivity, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Sulfonamide derivatives are known for their antibacterial and antifungal activities.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the development of advanced materials and catalysts.
作用機序
The mechanism of action of N-(4-iodophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of enzymatic activity. Additionally, the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target molecules.
類似化合物との比較
- N-(2-iodophenyl)butane-1-sulfonamide
- N-(4-bromophenyl)butane-1-sulfonamide
- N-(4-chlorophenyl)butane-1-sulfonamide
Comparison: N-(4-iodophenyl)butane-1-sulfonamide is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity compared to other halogenated derivatives. Additionally, the position of the iodine atom on the phenyl ring can influence the compound’s reactivity and overall chemical behavior.
特性
IUPAC Name |
N-(4-iodophenyl)butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSHRQHHNJOXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














